molecular formula C12H14FN3 B1444258 1-(4-Fluorophenyl)-5-propylpyrazol-4-amine CAS No. 1461705-10-1

1-(4-Fluorophenyl)-5-propylpyrazol-4-amine

Cat. No. B1444258
CAS RN: 1461705-10-1
M. Wt: 219.26 g/mol
InChI Key: VIUWBCSXAAOBFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-5-propylpyrazol-4-amine, also known as 4-FPP, is a novel psychostimulant and research chemical that has been gaining popularity in recent years. 4-FPP is a derivative of the substituted pyrazole class of compounds and is closely related to the well-known stimulant drug 4-Fluoroamphetamine (4-FA). 4-FPP is known to have similar effects to 4-FA, but with less potency and fewer side effects. It has been studied for its potential therapeutic applications, as well as its potential for recreational use.

Scientific Research Applications

Medicinal Chemistry: Anticancer Potential

This compound has been studied for its potential in anticancer therapy. Pyrazole derivatives, which include this compound, have shown activity against breast cancer cell lines. The fluorine atom in the structure may enhance the binding affinity to target proteins, making it a candidate for drug development .

Agriculture: Pesticide Development

In agriculture, the antimicrobial properties of pyrazole derivatives can be harnessed to develop new pesticides. The stability provided by the fluorine atom could lead to more effective and longer-lasting agricultural chemicals .

Material Science: Polymer Synthesis

The compound’s structural features make it suitable for the synthesis of high-performance polymers. These polymers could be used in various applications, including electronics and aerospace engineering, due to their enhanced stability and durability .

Environmental Science: Pollution Remediation

Research suggests that pyrazole derivatives could play a role in environmental remediation. Their chemical properties might be utilized to develop agents that can neutralize or degrade pollutants, contributing to cleaner air and water .

Biochemistry: Enzyme Inhibition

In biochemistry, the compound could be used to study enzyme interactions. Its ability to bind to receptors or enzymes can help in understanding biological pathways and developing inhibitors for therapeutic use .

Pharmacology: Drug Discovery

The compound’s pharmacological profile is being explored for drug discovery. Its interaction with various biological receptors can lead to the development of new medications for diseases where modulation of these receptors is beneficial .

properties

IUPAC Name

1-(4-fluorophenyl)-5-propylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3/c1-2-3-12-11(14)8-15-16(12)10-6-4-9(13)5-7-10/h4-8H,2-3,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUWBCSXAAOBFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NN1C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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